AZ683 Exhibits Intermediate CSF1R Potency Relative to PLX3397, BLZ945, and GW2580
AZ683 demonstrates an IC50 of 6 nM against CSF1R in enzymatic assays [1]. This places its potency between the more potent BLZ945 (IC50 = 1 nM) and the less potent PLX3397 (IC50 = 20 nM) and GW2580 (IC50 = 30 nM) . The intermediate potency of AZ683 may be advantageous for studies where complete CSF1R inhibition is not desired or where the effects of partial inhibition are being investigated. It also provides a benchmark for structure-activity relationship (SAR) studies within the 3-amido-4-anilinoquinoline series.
| Evidence Dimension | CSF1R Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | BLZ945: 1 nM; PLX3397: 20 nM; GW2580: 30 nM; AZD7507: 32 nM |
| Quantified Difference | 6-fold less potent than BLZ945; 3.3-fold more potent than PLX3397; 5-fold more potent than GW2580; 5.3-fold more potent than AZD7507 |
| Conditions | Enzymatic kinase assay |
Why This Matters
Selecting AZ683 ensures a specific level of CSF1R inhibition, distinct from both more and less potent alternatives, which is critical for experiments where inhibitor concentration or target engagement is a key variable.
- [1] Tanzey SS, et al. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Pharmaceuticals (Basel). 2018 Dec 13;11(4):136. doi: 10.3390/ph11040136. PMID: 30551596. View Source
